molecular formula C22H44BF4P2Rh- B12280154 (R)-Tcfp-RH

(R)-Tcfp-RH

Cat. No.: B12280154
M. Wt: 560.2 g/mol
InChI Key: CRUGJRKRRYVPDF-ONEVTFJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Tcfp-RH is a chiral compound with significant applications in various fields of science and industry. Its unique stereochemistry makes it a valuable molecule for research and development in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tcfp-RH typically involves chiral resolution techniques or asymmetric synthesis. One common method is the use of chiral catalysts to induce the formation of the desired enantiomer. Reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of ®-Tcfp-RH may involve large-scale chiral resolution processes or continuous flow synthesis to maintain consistency and efficiency. The use of automated systems and advanced analytical techniques ensures the quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Tcfp-RH undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to simpler compounds using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

®-Tcfp-RH has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of ®-Tcfp-RH involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ®-Tcfp-RH include other chiral molecules with analogous structures and functions. Examples include:

  • (S)-Tcfp-RH
  • ®-Tcfp-RH analogs with different substituents

Uniqueness

®-Tcfp-RH stands out due to its specific stereochemistry, which imparts unique properties and applications. Its ability to selectively interact with molecular targets makes it a valuable tool in research and industry.

Properties

Molecular Formula

C22H44BF4P2Rh-

Molecular Weight

560.2 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;ditert-butyl-[[tert-butyl(methyl)phosphanyl]methyl]phosphane;rhodium;tetrafluoroborate

InChI

InChI=1S/C14H32P2.C8H12.BF4.Rh/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11H2,1-10H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;

InChI Key

CRUGJRKRRYVPDF-ONEVTFJLSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC(P(CP(C(C)(C)C)C(C)(C)C)C)(C)C.C1/C=C\CC/C=C\C1.[Rh]

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)P(C)CP(C(C)(C)C)C(C)(C)C.C1CC=CCCC=C1.[Rh]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.